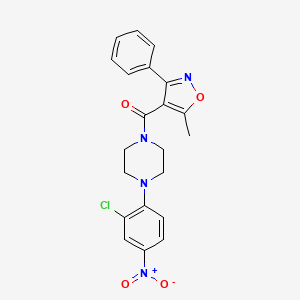

Nucleozin

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O4/c1-14-19(20(23-30-14)15-5-3-2-4-6-15)21(27)25-11-9-24(10-12-25)18-8-7-16(26(28)29)13-17(18)22/h2-8,13H,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXBJAPOSQSWAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90386481 | |

| Record name | Nucleozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341001-38-5 | |

| Record name | Nucleozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 341001-38-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Nucleozin's Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nucleozin is a potent small-molecule inhibitor of influenza A virus replication. Its primary mechanism of action involves the direct targeting of the viral nucleoprotein (NP), a crucial multifunctional protein essential for the viral life cycle. By binding to NP, this compound induces the formation of non-functional, higher-order NP oligomers or aggregates. This aggregation disrupts the normal trafficking and function of NP, leading to a cessation of viral replication. This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and experimental workflows.

Core Mechanism of Action: Targeting Influenza A Nucleoprotein (NP)

This compound exerts its antiviral activity by directly binding to the influenza A virus nucleoprotein (NP).[1][2] This interaction triggers the aggregation of NP, a critical component for viral RNA synthesis, genome packaging, and intracellular trafficking.[1][3] The induced aggregation of NP disrupts its essential functions, ultimately leading to the inhibition of viral replication.[2]

Induction of NP Aggregation and Inhibition of Nuclear Accumulation

A key consequence of this compound's interaction with NP is the formation of large, non-functional aggregates of the protein within the cytoplasm of infected cells.[3] Under normal infection conditions, newly synthesized NP is imported into the nucleus to encapsidate the viral RNA genome, forming ribonucleoprotein complexes (RNPs). This compound effectively blocks the nuclear accumulation of NP, causing it to accumulate in the perinuclear region.[1] This sequestration of NP in the cytoplasm prevents the formation of new, functional vRNPs, thereby halting the viral replication cycle.

Dual-Phase Inhibition of the Viral Life Cycle

This compound exhibits a dual-phase inhibitory effect on the influenza A virus life cycle, demonstrating efficacy at both early and late stages of infection.[3][4]

-

Early-Phase Inhibition: When introduced at the beginning of an infection, this compound inhibits viral RNA and protein synthesis.[3][4] By promoting the aggregation of newly synthesized NP, it prevents the formation of the replication machinery necessary for the amplification of the viral genome.

-

Late-Phase Inhibition: Even when added at later time points post-infection, this compound remains a potent inhibitor of the production of infectious progeny viruses.[4] In this phase, its mechanism shifts to disrupting the cytoplasmic trafficking of newly exported vRNPs. This compound induces the aggregation of these vRNPs with the cellular protein Rab11, a key component of the recycling endosome pathway that vRNPs utilize for transport to the plasma membrane for budding.[3] This leads to the formation of large perinuclear aggregates containing both vRNPs and Rab11, effectively preventing the assembly and release of new virions.[3]

The following diagram illustrates the proposed mechanism of action for this compound:

Caption: Proposed mechanism of action of this compound.

Quantitative Data on Antiviral Activity

The antiviral efficacy of this compound has been quantified against various strains of influenza A virus using plaque reduction assays (PRA). The half-maximal effective concentration (EC50) values demonstrate its potent, nanomolar-level activity.

| Influenza A Virus Strain | Cell Line | Assay Type | EC50 (µM) | Reference |

| A/WSN/33 (H1N1) | MDCK | PRA | 0.069 ± 0.003 | [1] |

| H3N2 (clinical isolate) | MDCK | PRA | 0.16 ± 0.01 | [1] |

| Vietnam/1194/04 (H5N1) | MDCK | PRA | 0.33 ± 0.04 | [1] |

Resistance Mutations

Studies involving the serial passage of influenza A virus in the presence of this compound have led to the identification of resistance-conferring mutations in the NP gene. These mutations provide insights into the binding site of this compound on the NP protein.

| Mutation | Virus Strain | Effect | Reference |

| Y289H | A/WSN/33 (H1N1) | Confers resistance to high concentrations of this compound. | [1] |

| N309K/N309T | A/WSN/33 (H1N1) | Identified in drug selection passage experiments. | [2] |

| Y52H | A/WSN/33 (H1N1) | Identified in drug selection passage experiments. | [2] |

Detailed Experimental Protocols

Plaque Reduction Assay (PRA)

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza A virus stock

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Agarose or Avicel overlay medium

-

Crystal Violet staining solution

-

This compound

Protocol:

-

Seed MDCK cells in 6-well plates and grow to confluence.

-

Prepare serial dilutions of this compound in serum-free DMEM.

-

Pre-incubate the confluent MDCK cell monolayers with the different concentrations of this compound for 1 hour at 37°C.

-

Infect the cells with a known titer of influenza A virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

-

Remove the virus inoculum and wash the cells with PBS.

-

Overlay the cells with an agarose or Avicel-containing medium with the corresponding concentrations of this compound.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

-

Fix the cells with 4% paraformaldehyde and stain with crystal violet.

-

Count the number of plaques in each well and calculate the EC50 value.

The following diagram outlines the workflow for a plaque reduction assay:

Caption: Workflow for a Plaque Reduction Assay.

Multicycle Growth Assay

This assay evaluates the effect of an antiviral compound on virus replication over multiple cycles of infection.

Materials:

-

MDCK cells

-

Influenza A virus stock

-

DMEM with 2% FBS

-

This compound

Protocol:

-

Seed MDCK cells in 24-well plates and grow to confluence.

-

Infect the cells with a low multiplicity of infection (MOI) of influenza A virus (e.g., 0.001).

-

After a 1-hour adsorption period, wash the cells and add fresh medium containing different concentrations of this compound.

-

Collect supernatant samples at various time points post-infection (e.g., 12, 24, 48, 72 hours).

-

Determine the viral titer in the collected supernatants using a plaque assay.

-

Plot the viral growth curves for each this compound concentration.

Immunofluorescence Assay for NP Localization

This assay visualizes the subcellular localization of the influenza A NP in the presence or absence of this compound.

Materials:

-

A549 or MDCK cells grown on coverslips

-

Influenza A virus

-

This compound

-

Paraformaldehyde (PFA)

-

Triton X-100

-

Primary antibody against influenza A NP

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Fluorescence microscope

Protocol:

-

Seed A549 or MDCK cells on coverslips in a 24-well plate.

-

Infect the cells with influenza A virus at a high MOI (e.g., 5-10).

-

Treat the infected cells with this compound (e.g., 1 µM) or a vehicle control (DMSO).

-

At different time points post-infection (e.g., 3, 6, 9 hours), fix the cells with 4% PFA.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific antibody binding with a blocking buffer (e.g., PBS with 5% goat serum).

-

Incubate the cells with a primary antibody specific for influenza A NP.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

The following diagram illustrates the workflow for the immunofluorescence assay:

Caption: Workflow for Immunofluorescence Assay.

Conclusion

This compound represents a promising class of antiviral compounds that target a highly conserved viral protein, the influenza A nucleoprotein. Its mechanism of action, centered on the induction of NP aggregation, effectively disrupts multiple stages of the viral life cycle, leading to potent inhibition of viral replication. The identification of resistance mutations has provided valuable structural insights for the rational design of next-generation NP inhibitors. The experimental protocols detailed herein provide a framework for the further investigation and characterization of this compound and other novel anti-influenza therapeutics.

References

- 1. Identification of influenza A nucleoprotein as an antiviral target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influenza A virus nucleoprotein: a highly conserved multi-functional viral protein as a hot antiviral drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Targets Cytoplasmic Trafficking of Viral Ribonucleoprotein-Rab11 Complexes in Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Nucleozin as an Inhibitor of Influenza A Virus: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nucleozin is a potent small-molecule inhibitor of the influenza A virus that targets the viral nucleoprotein (NP), a crucial component for viral replication.[1][2] Its mechanism of action involves inducing the aggregation of NP, thereby disrupting multiple stages of the viral life cycle.[3][4] It acts as a "molecular staple," promoting the formation of non-functional NP oligomers.[5][6] This guide provides an in-depth overview of this compound, including its dual mechanism of action, quantitative antiviral efficacy, and detailed protocols for key experimental assays used in its evaluation.

Mechanism of Action

This compound exhibits a multifaceted inhibitory effect on the influenza A virus replication cycle by targeting the viral nucleoprotein (NP). NP is essential for encapsidating the viral RNA genome, forming ribonucleoprotein (RNP) complexes, and mediating the trafficking of these complexes within the host cell.[5][7] this compound binds to NP and acts as a "molecular staple," stabilizing NP-NP interactions and inducing the formation of large, non-functional aggregates.[5][6] This aggregation disrupts viral processes through both early- and late-acting effects.[5]

-

Early-Stage Inhibition : When present at the beginning of an infection, this compound's induction of NP aggregation interferes with viral RNA and protein synthesis.[5][6] By preventing the proper function of newly synthesized NP, it effectively halts the replication and transcription of the viral genome in the nucleus.

-

Late-Stage Inhibition : Remarkably, this compound remains a potent inhibitor even when introduced at later stages of the infection, post-viral macromolecular synthesis.[5][6] Its primary late-stage effect is the disruption of the cytoplasmic trafficking of newly exported viral ribonucleoproteins (vRNPs). This compound promotes the formation of large perinuclear aggregates containing vRNPs and the host cellular protein Rab11, which is essential for transporting vRNPs to the cell membrane for virion assembly.[5] This sequestration of vRNPs prevents their incorporation into new virus particles, drastically reducing the production of infectious progeny.[5]

The primary target of this compound is now considered to be the viral RNP complex, not solely free NP monomers.[5][8] Resistance to this compound has been linked to specific mutations in the NP gene, such as Y289H, which likely alters the drug's binding site.[1]

Quantitative Antiviral Activity

The antiviral potency of this compound has been quantified against various strains of influenza A virus, primarily through plaque reduction assays (PRA) and cytopathic effect (CPE) inhibition assays. The key metrics are the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀), which measure the concentration of the drug required to inhibit viral replication by 50%, and the 50% cytotoxic concentration (CC₅₀), the concentration that causes 50% host cell death. The ratio of CC₅₀ to EC₅₀/IC₅₀ gives the selectivity index (SI), a measure of the compound's therapeutic window.

| Compound | Influenza A Strain | Cell Line | Assay Type | EC₅₀ / IC₅₀ (µM) | CC₅₀ / TC₅₀ (µM) | Selectivity Index (SI) | Reference |

| This compound | A/WSN/33 (H1N1) | MDCK | PRA | 0.069 ± 0.003 | >250 | >3623 | [3][4][8] |

| This compound | H3N2 (clinical isolate) | MDCK | PRA | 0.16 ± 0.01 | >250 | >1562 | [3][8] |

| This compound | Vietnam/1194/04 (H5N1) | MDCK | PRA | 0.33 ± 0.04 | >250 | >757 | [3][8] |

| This compound | A/Caledonia (H1N1) | MDCK | Antigen Reduction | 0.06 | >250 | >4167 | [4] |

Table 1: Summary of in vitro antiviral activity and cytotoxicity of this compound. EC₅₀/IC₅₀ values represent the mean from cited sources. The 50% toxic concentration (TC₅₀) is analogous to the CC₅₀.[4][9]

Experimental Protocols

The evaluation of this compound's antiviral properties and mechanism of action relies on several key in vitro assays.

This assay is the gold standard for quantifying infectious virus titers and determining the EC₅₀ of antiviral compounds.[10] It measures the ability of a drug to reduce the number of plaques (localized areas of cell death) formed by the virus in a cell monolayer.

Methodology:

-

Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 24-well plates at a density of 1 x 10⁵ cells/well and incubate overnight to form a confluent monolayer.[10]

-

Virus Preparation: Prepare serial dilutions of the influenza A virus stock. A typical inoculum aims for 40-50 plaque-forming units (PFU) per well.

-

Infection and Treatment: Remove growth media from cells. Add the virus inoculum to the cell monolayers, with or without various concentrations of this compound. Incubate for 1-2 hours at 37°C to allow for viral adsorption.[1]

-

Overlay: Aspirate the inoculum and add a semi-solid overlay medium (e.g., containing Avicel or agarose) mixed with DMEM and 1 µg/mL TPCK-treated trypsin. This restricts viral spread to adjacent cells, leading to discrete plaque formation.[10]

-

Incubation: Incubate the plates for 2-3 days at 37°C with 5% CO₂ until visible plaques form.

-

Fixation and Staining: Fix the cells with 4% paraformaldehyde or 10% neutral buffered formalin.[11] Remove the overlay and stain the cell monolayer with a solution like 0.1% crystal violet to visualize and count the plaques.

-

Data Analysis: Count the number of plaques in each well. The EC₅₀ is calculated as the concentration of this compound that reduces the plaque count by 50% compared to the untreated virus control.

IFA is used to visualize the subcellular localization of viral proteins. For this compound, this assay is critical to demonstrate its effect on preventing the nuclear accumulation of NP and causing its aggregation in the cytoplasm.[1][9]

Methodology:

-

Cell Culture: Seed host cells (e.g., A549 or MDCK) on glass coverslips in a 12-well plate and allow them to adhere overnight.[3][9]

-

Infection and Treatment: Infect cells with influenza A virus (e.g., at a multiplicity of infection (MOI) of 10) in the presence or absence of this compound (e.g., 1 µM).[3][9]

-

Incubation and Fixation: Incubate for a set time course (e.g., 3, 6, 9 hours). At each time point, wash the cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.[3][12]

-

Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.1-0.2% Triton X-100 in PBS for 10-15 minutes to allow antibodies to access intracellular proteins.[12]

-

Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 2% Bovine Serum Albumin in PBS) for 1 hour.

-

Antibody Staining:

-

Primary Antibody: Incubate coverslips with a primary antibody specific to influenza A NP (e.g., mouse anti-NP mAb) for 1-2 hours at room temperature.

-

Secondary Antibody: After washing, incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to Alexa Fluor 488) for 1 hour in the dark.

-

-

Nuclear Staining and Mounting: Stain the cell nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a confocal or fluorescence microscope. In untreated cells, NP is typically observed in the nucleus early in infection, while in this compound-treated cells, NP appears as aggregates in the perinuclear region of the cytoplasm.[1][9]

Biochemical and biophysical assays are used to directly demonstrate the interaction between this compound and NP and characterize the resulting aggregation.

4.3.1 Fluorescence Quenching Assay

This assay measures the direct binding of a ligand (this compound) to a protein (NP) by monitoring changes in the protein's intrinsic tryptophan fluorescence.[1]

Methodology:

-

Protein Preparation: Use purified, recombinant influenza A NP.

-

Assay Setup: In a quartz cuvette, add a fixed concentration of purified NP (e.g., 4 µM) in a suitable buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.3).[1]

-

Fluorescence Measurement: Place the cuvette in a fluorescence spectrophotometer. Excite the tryptophan residues at 295 nm and measure the emission spectrum, with a peak typically around 333 nm.[1]

-

Titration: Add increasing concentrations of this compound (e.g., from 0.03 to 25 µM) to the NP solution.[1] After each addition and a brief incubation, record the fluorescence emission intensity.

-

Data Analysis: A dose-dependent decrease (quenching) of the fluorescence signal indicates that this compound is binding to NP and altering the local environment of one or more tryptophan residues.[1] The data can be used to calculate binding constants.

4.3.2 NP Oligomerization State Analysis

Techniques like size-exclusion chromatography can be used to analyze the oligomeric state of NP in the presence and absence of this compound.

Methodology:

-

Sample Preparation: Incubate purified recombinant NP with and without this compound under appropriate buffer conditions.

-

Chromatography: Inject the samples onto a size-exclusion chromatography column (e.g., Superdex S200).[13]

-

Analysis: Proteins are separated based on their hydrodynamic radius. Larger molecules, such as NP aggregates induced by this compound, will elute earlier from the column than smaller oligomers or monomers. Fractions can be collected and analyzed by SDS-PAGE to confirm the presence of NP.[13] This method provides direct evidence of this compound-induced higher-order oligomerization or aggregation.

References

- 1. Identification of influenza A nucleoprotein as an antiviral target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Modifications in the piperazine ring of this compound affect anti-influenza activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Targets Cytoplasmic Trafficking of Viral Ribonucleoprotein-Rab11 Complexes in Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound targets cytoplasmic trafficking of viral ribonucleoprotein-Rab11 complexes in influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Functional Analysis of the Influenza Virus H5N1 Nucleoprotein Tail Loop Reveals Amino Acids That Are Crucial for Oligomerization and Ribonucleoprotein Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. researchgate.net [researchgate.net]

- 10. Influenza virus plaque assay [protocols.io]

- 11. cellbiolabs.com [cellbiolabs.com]

- 12. sinobiological.com [sinobiological.com]

- 13. Regulation of Influenza A Virus Nucleoprotein Oligomerization by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Nucleozin: A Chemical Genetics Approach to Unveiling a Novel Anti-Influenza Target

Introduction

The continual emergence of drug-resistant influenza virus strains necessitates the discovery of novel antiviral agents that act on new targets. Chemical genetics, a powerful strategy that utilizes small molecules to perturb biological processes, offers a pathway to identify such targets and their corresponding inhibitors.[1][2] This technical guide details the discovery of Nucleozin, a potent inhibitor of influenza A virus, through a forward chemical genetics approach. This methodology led to the identification of the viral nucleoprotein (NP) as a druggable target, opening a new avenue for anti-influenza therapy.[3]

High-Throughput Screening and Hit Identification

The journey to discover this compound began with a high-throughput screening (HTS) of a large chemical library to identify compounds that could inhibit influenza A virus replication in cell culture.[4][5] A common HTS method for viral inhibitors is the cytopathic effect (CPE) inhibition assay, which measures the ability of a compound to protect cells from virus-induced death.[6][7]

From an initial screen of over 50,000 compounds, this compound was identified as a "hit" due to its potent ability to inhibit the replication of the influenza A/WSN/33 (H1N1) strain.[4][5] This cell-based screening approach has the advantage of interrogating multiple potential targets within the viral life cycle in a single assay.[7]

Target Identification: Unmasking the Role of Nucleoprotein

A cornerstone of the chemical genetics approach is the identification of the molecular target of the active compound.[1] The target of this compound was elucidated through the generation and analysis of drug-resistant viral mutants.

-

Generation of Resistant Mutants: Influenza A virus was cultured in the presence of increasing concentrations of this compound. This selection pressure led to the emergence of viral strains that were resistant to the inhibitory effects of the compound.[3]

-

Genetic Sequencing: The genomes of these resistant viral clones were sequenced. A consistent mutation was identified in the gene encoding the nucleoprotein (NP).[3] Specifically, a tyrosine to histidine substitution at residue 289 (Y289H) was found to confer resistance.[8]

-

Reverse Genetics: To confirm that this single mutation in NP was responsible for the resistance phenotype, recombinant viruses were generated using reverse genetics, which confirmed that the NP mutation was indeed the cause of resistance to this compound.[4]

This process unequivocally identified the influenza A nucleoprotein as the direct target of this compound.[3]

Mechanism of Action: A Tale of Aggregation and Trafficking Disruption

With the target identified, further studies elucidated this compound's mechanism of action. It was found that this compound acts as a "molecular staple," binding to NP and inducing its aggregation into higher-order, non-functional oligomers.[9][10][11] This aggregation has several downstream consequences that cripple the virus's ability to replicate:

-

Inhibition of Nuclear Accumulation: During the early stages of infection, NP must be imported into the nucleus to participate in viral RNA transcription and replication. This compound-induced NP aggregation in the cytoplasm prevents its nuclear accumulation.[3]

-

Disruption of vRNP Trafficking: In the later stages of the viral life cycle, newly synthesized viral ribonucleoproteins (vRNPs), which are complexes of viral RNA, NP, and the viral polymerase, must be exported from the nucleus to the cytoplasm for assembly into new virions. This compound was found to block the cytoplasmic trafficking of these exported vRNPs, causing them to form large aggregates in the perinuclear region along with the cellular protein Rab11, which is involved in vesicular transport.[9][11][12][13] This disruption of vRNP trafficking is a primary mechanism of this compound's antiviral activity.[11][12]

The nuclear export of vRNPs is a complex process mediated by the cellular export protein CRM1 (also known as exportin 1).[14][15][16] The vRNP complex interacts with the viral matrix protein 1 (M1) and the nuclear export protein (NEP), which then engages the CRM1 pathway for transport out of the nucleus.[15][17] By causing the aggregation of NP, this compound effectively disrupts the formation of functional vRNP complexes, thereby inhibiting their CRM1-mediated export and subsequent trafficking.

Quantitative Data

The antiviral activity and cytotoxicity of this compound were quantified using cell-based assays. The half-maximal effective concentration (EC50) represents the concentration of the drug that inhibits 50% of viral replication, while the half-maximal cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability.[18][19][20] A higher Selectivity Index (SI = CC50/EC50) indicates a more favorable therapeutic window.

Table 1: Antiviral Activity of this compound against Influenza A Virus Strains

| Virus Strain | Cell Line | Assay Type | EC50 (µM) | Reference |

|---|---|---|---|---|

| A/WSN/33 (H1N1) | MDCK | Plaque Reduction Assay | 0.069 ± 0.003 | [3] |

| H3N2 (clinical isolate) | MDCK | Plaque Reduction Assay | 0.16 ± 0.01 | [3] |

| A/Vietnam/1194/04 (H5N1) | MDCK | Plaque Reduction Assay | 0.33 ± 0.04 |[3] |

Table 2: Cytotoxicity of this compound

| Compound | Cell Line | Assay Type | CC50 (µM) | Reference |

|---|

| this compound | MDCK | MTT Assay | > 250 |[10] |

Experimental Protocols

1. High-Throughput Screening (Cytopathic Effect Inhibition Assay)

-

Objective: To screen a large library of compounds for their ability to protect cells from influenza virus-induced cell death.

-

Methodology:

-

Madin-Darby Canine Kidney (MDCK) cells are seeded into 384-well plates.[7]

-

After 24 hours, compounds from a chemical library are added to the cells at a fixed concentration (e.g., 14 µM).[7]

-

The cells are then infected with a low multiplicity of infection (MOI) of influenza A virus.

-

The plates are incubated for a period sufficient to allow for multiple rounds of viral replication and the development of cytopathic effects (typically 48-72 hours).

-

Cell viability is assessed using a reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a luminescence-based assay that measures cellular ATP levels (e.g., CellTiter-Glo®).[4][6]

-

Compounds that result in a significant increase in cell viability compared to untreated, infected controls are identified as "hits".[7]

-

2. Plaque Reduction Assay (PRA)

-

Objective: To determine the half-maximal effective concentration (EC50) of an antiviral compound.

-

Methodology:

-

Confluent monolayers of MDCK cells in 6-well or 12-well plates are infected with a known number of plaque-forming units (PFU) of influenza virus.

-

After a 1-hour adsorption period, the virus inoculum is removed.

-

The cells are then overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing serial dilutions of the test compound (e.g., this compound) or a vehicle control (DMSO).

-

The plates are incubated at 37°C until viral plaques (zones of cell death) are visible (typically 2-3 days).

-

The cells are fixed (e.g., with formaldehyde) and stained (e.g., with crystal violet) to visualize the plaques.

-

The number of plaques in each well is counted, and the percentage of plaque reduction is calculated relative to the vehicle control.

-

The EC50 value is determined by fitting the dose-response data to a nonlinear regression curve.[21]

-

3. Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the half-maximal cytotoxic concentration (CC50) of a compound.

-

Methodology:

-

MDCK cells are seeded in 96-well plates.[4]

-

After 24 hours, the cells are treated with serial dilutions of the test compound or a vehicle control.

-

The plates are incubated for the same duration as the antiviral assay (e.g., 72 hours).[4]

-

MTT solution (5 mg/ml) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[4] During this time, viable cells metabolize the MTT into formazan crystals.

-

The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to the vehicle-treated control.

-

4. Immunofluorescence Assay for NP Localization

-

Objective: To visualize the subcellular localization of the influenza nucleoprotein (NP) in the presence or absence of an inhibitor.

-

Methodology:

-

Human alveolar basal epithelial (A549) or MDCK cells are grown on coverslips in a culture dish.

-

The cells are infected with influenza A virus at a high MOI.

-

At a specific time post-infection, the test compound (this compound) or vehicle control is added.

-

At various time points after infection, the cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

The cells are then incubated with a primary antibody specific for the influenza NP.[3]

-

After washing, a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488) that recognizes the primary antibody is added.

-

The cell nuclei are counterstained with a DNA-binding dye such as DAPI.[3]

-

The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope. This allows for the observation of NP distribution between the nucleus and cytoplasm.[3]

-

Visualizations

Caption: A flowchart illustrating the forward chemical genetics approach used to identify this compound and its target.

Caption: The influenza vRNP lifecycle and points of inhibition by this compound.

References

- 1. novartis.com [novartis.com]

- 2. Chemical genetics: reshaping biology through chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of influenza A nucleoprotein as an antiviral target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. journals.asm.org [journals.asm.org]

- 6. New-generation screening assays for the detection of anti-influenza compounds targeting viral and host functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-Throughput Screening of a 100,000 Compound Library for Inhibitors of Influenza A virus (H3N2) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Generation of host-directed and virus-specific antivirals using targeted protein degradation promoted by small molecules and viral RNA mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Targets Cytoplasmic Trafficking of Viral Ribonucleoprotein-Rab11 Complexes in Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modifications in the piperazine ring of this compound affect anti-influenza activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. This compound targets cytoplasmic trafficking of viral ribonucleoprotein-Rab11 complexes in influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ciencia.ucp.pt [ciencia.ucp.pt]

- 14. journals.asm.org [journals.asm.org]

- 15. Inhibition of CRM1-mediated nuclear export of influenza A nucleoprotein and nuclear export protein as a novel target for antiviral drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Intramolecular interaction of NEP regulated by CRM1 ensures the unidirectional transport of M1 for the nuclear export of influenza viral ribonucleoprotein [frontiersin.org]

- 18. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]

- 19. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]

- 20. promegaconnections.com [promegaconnections.com]

- 21. Structure-Based Discovery of the Novel Antiviral Properties of Naproxen against the Nucleoprotein of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Nucleozin on Influenza A Nucleoprotein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Influenza A virus continues to pose a significant global health threat, necessitating the development of novel antiviral therapeutics. The viral nucleoprotein (NP), a highly conserved and multifunctional protein, has emerged as a promising target for drug development. This technical guide provides an in-depth analysis of Nucleozin, a potent small-molecule inhibitor that targets the influenza A NP. We will explore its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its study, and visualize its effects on NP function and the viral life cycle.

Introduction to Influenza A Nucleoprotein (NP)

The influenza A virus nucleoprotein is a critical structural component of the viral ribonucleoprotein (vRNP) complexes.[1][2] NP encapsidates the viral RNA genome, forming a helical structure that is essential for transcription and replication.[1][2] Its functions are multifaceted and indispensable for the virus, including:

-

RNA Binding and Encapsidation: NP binds to the viral RNA genome, protecting it from degradation and providing a scaffold for the viral polymerase complex.[1][2]

-

Nuclear Trafficking: NP facilitates the nuclear import of vRNPs at the early stages of infection and the export of newly synthesized vRNPs to the cytoplasm for virion assembly.[1]

-

Interaction with Viral and Host Factors: NP interacts with the viral polymerase subunits (PB1 and PB2) and various host cell proteins to regulate viral replication.[3]

Given its high degree of conservation among different influenza A strains and its crucial role in the viral life cycle, NP is an attractive target for the development of broad-spectrum antiviral drugs.[1]

This compound: A Potent Inhibitor of Influenza A NP

This compound is a small-molecule compound identified through chemical genetics that demonstrates potent antiviral activity against a range of influenza A virus strains, including H1N1, H3N2, and highly pathogenic H5N1.[4][5][6] It exhibits a novel mechanism of action by directly targeting the viral nucleoprotein.[6][7]

Mechanism of Action

This compound's primary mechanism of action is the induction of NP aggregation.[4][8] It is thought to act as a "molecular staple," stabilizing the interaction between NP monomers and promoting the formation of non-functional, higher-order oligomers and aggregates.[7][9] This aggregation has several downstream consequences that disrupt the viral life cycle:

-

Inhibition of Nuclear Accumulation: By inducing aggregation in the cytoplasm, this compound prevents the nuclear import of NP, a critical step for the replication of the viral genome.[4][6]

-

Disruption of vRNP Trafficking: this compound can also act at later stages of infection by blocking the cytoplasmic trafficking of newly synthesized vRNPs that have been exported from the nucleus. This leads to the formation of large perinuclear aggregates of vRNPs.[7][9]

-

Inhibition of Viral RNA Synthesis: The aggregation of NP interferes with its ability to support the function of the viral RNA-dependent RNA polymerase, thereby inhibiting both transcription and replication of the viral genome.[9]

Computer-aided docking studies have predicted that this compound binds to a groove on the NP molecule, with interactions mediated by hydrogen bonding and hydrophobic interactions.[10] Specific mutations in the NP gene, such as Y289H and N309K, have been shown to confer resistance to this compound, confirming NP as its direct target.[1][10]

Quantitative Data Summary

The antiviral activity of this compound has been quantified against various influenza A strains in different cell-based assays. The following tables summarize the reported 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values.

| Table 1: Antiviral Activity of this compound (EC50) | |

| Influenza A Strain | EC50 (µM) |

| A/WSN/33 (H1N1) | 0.069[4][5][6] |

| H3N2 (clinical isolate) | 0.16[4][5][6] |

| A/Vietnam/1194/04 (H5N1) | 0.33[4][5][6][10] |

| PR8-PB2-Gluc virus | 0.29[11] |

| Table 2: Inhibitory Activity of this compound (IC50) | |

| Assay/Target | IC50 (µM) |

| Influenza A Virus Inhibition | 0.06[8] |

| Toxicity | |

| Median Toxic Concentration (TC50) | > 250[8] |

| Cytotoxicity in MDCK cells (IC50) | > 100[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on influenza A NP.

Plaque Reduction Assay (PRA)

This assay is used to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell monolayer.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Influenza A virus stock

-

This compound

-

Avicel or Agarose for overlay

-

Crystal Violet staining solution

Procedure:

-

Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer the following day.

-

Virus Dilution: Prepare serial dilutions of the influenza A virus stock in serum-free DMEM.

-

Infection: Wash the confluent MDCK cell monolayers with PBS. Inoculate the cells with the virus dilutions in the presence of varying concentrations of this compound or a vehicle control (DMSO).

-

Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.

-

Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., DMEM containing 1.2% Avicel or 0.7% agarose) with or without the corresponding concentration of this compound.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

-

Staining: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet to visualize the plaques.

-

Quantification: Count the number of plaques in each well. The EC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the vehicle control.

Immunofluorescence Assay for NP Localization

This assay is used to visualize the subcellular localization of the influenza A NP and the effect of this compound on its distribution.

Materials:

-

A549 or MDCK cells grown on coverslips

-

Influenza A virus

-

This compound

-

4% Paraformaldehyde (PFA)

-

0.1% Triton X-100

-

Bovine Serum Albumin (BSA)

-

Primary antibody against influenza A NP

-

Fluorescently-labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

Procedure:

-

Cell Seeding and Infection: Seed A549 or MDCK cells on glass coverslips in a 24-well plate. Infect the cells with influenza A virus at a high multiplicity of infection (MOI) in the presence or absence of this compound.

-

Fixation: At different time points post-infection, fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in PBS containing 1% BSA for 30 minutes.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for influenza A NP diluted in the blocking solution for 1 hour at room temperature.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Nuclear Staining: Stain the cell nuclei with DAPI for 5 minutes.

-

Mounting and Visualization: Wash the coverslips and mount them on microscope slides using an anti-fade mounting medium. Visualize the localization of NP using a fluorescence microscope.

NP Aggregation Assay (GFP-Tagged NP)

This assay quantifies the aggregation of NP induced by compounds like this compound.

Materials:

-

Expression vector for GFP-tagged influenza A NP

-

HEK293T or other suitable cells for transfection

-

Transfection reagent

-

This compound

-

Lysis buffer

-

Fluorometer or fluorescence plate reader

Procedure:

-

Transfection: Transfect HEK293T cells with the plasmid expressing GFP-tagged NP.

-

Compound Treatment: After 24-48 hours of expression, treat the cells with various concentrations of this compound or a vehicle control.

-

Cell Lysis: Lyse the cells and collect the cell lysates.

-

Fluorescence Measurement: Measure the fluorescence of the soluble fraction of the cell lysates. A decrease in fluorescence in the soluble fraction indicates aggregation of the GFP-tagged NP.

-

Data Analysis: The degree of aggregation can be quantified by comparing the fluorescence of the treated samples to the untreated control.

Visualizing the Impact of this compound

The following diagrams, created using the DOT language, illustrate the mechanism of action of this compound and the experimental workflow for its characterization.

Caption: Mechanism of this compound action on Influenza A NP.

Caption: Workflow for the Plaque Reduction Assay.

Caption: Workflow for NP Immunofluorescence Assay.

Conclusion

This compound represents a promising class of antiviral compounds that specifically target the highly conserved influenza A nucleoprotein. Its unique mechanism of inducing NP aggregation leads to the disruption of multiple essential viral processes, including nuclear trafficking and genome replication. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel anti-influenza therapies. Further investigation into the structure-activity relationship of this compound and its analogs may lead to the development of even more potent and broadly effective antiviral agents.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 3. Nanoparticle Effects on Stress Response Pathways and Nanoparticle–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influenza virus plaque assay [protocols.io]

- 5. cellbiolabs.com [cellbiolabs.com]

- 6. Specific and sensitive detection of Influenza A virus using a biotin-coated nanoparticle enhanced immunomagnetic assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Co-immunoprecipitation of the Mouse Mx1 Protein with the Influenza A Virus Nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proteomics Analysis of Cellular Proteins Co-Immunoprecipitated with Nucleoprotein of Influenza A Virus (H7N9) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of cellular interaction partners of the influenza virus ribonucleoprotein complex and polymerase complex using proteomic-based approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Nucleozin-Induced Nucleoprotein Aggregation: Mechanism and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nucleozin is a potent small-molecule inhibitor of influenza A virus replication. Its novel mechanism of action, centered on the induction of viral nucleoprotein (NP) aggregation, presents a promising avenue for the development of new antiviral therapeutics. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound exerts its antiviral effects. It details the binding interactions between this compound and the influenza A nucleoprotein, the subsequent aggregation cascade, and the downstream consequences for the viral life cycle. Furthermore, this document offers a compilation of key quantitative data and detailed protocols for essential experimental assays used to characterize the activity of this compound and similar compounds. Visualizations of the core signaling pathway and experimental workflows are provided to facilitate a comprehensive understanding of this important antiviral agent.

Mechanism of Action: this compound as a Molecular Staple

This compound's primary antiviral activity stems from its ability to bind to the influenza A nucleoprotein (NP), a critical multifunctional protein essential for viral RNA synthesis, packaging, and transport.[1][2][3] By binding to NP, this compound acts as a "molecular staple," stabilizing interactions between NP monomers and promoting the formation of nonfunctional, higher-order aggregates.[4][5]

The crystal structure of the NP-Nucleozin complex reveals that this compound binds to specific sites on the nucleoprotein.[2][6] While initial molecular docking studies suggested three potential binding sites, further structural and mutagenesis studies have identified two key pockets involved in this compound binding.[1][7] These pockets are located in distinct regions of the NP monomer, and this compound is thought to bridge two NP molecules, thereby initiating the aggregation process.[8][9] Resistance to this compound has been mapped to mutations in these binding regions, such as the Y289H substitution, which confirms the biological relevance of these sites.[1][7]

The aggregation of NP induced by this compound has profound consequences for the influenza virus life cycle. These aggregates are observed both in the nucleus and the cytoplasm of infected cells.[3][9] A primary effect of this aggregation is the inhibition of the nuclear accumulation of newly synthesized NP.[1][10] This prevents the formation of new viral ribonucleoprotein (vRNP) complexes, which is a crucial step in the replication of the viral genome.[1] Furthermore, this compound has been shown to disrupt the cytoplasmic trafficking of existing vRNPs that have been exported from the nucleus.[4][5] This interference with vRNP transport to the cell membrane for packaging into new virions leads to a significant reduction in the production of infectious viral progeny.[4][5]

The following diagram illustrates the proposed signaling pathway of this compound's action:

Caption: Mechanism of this compound action on the influenza A virus life cycle.

Quantitative Efficacy Data

The antiviral activity of this compound has been quantified against various strains of influenza A virus in different cell lines. The following tables summarize the key efficacy and toxicity data reported in the literature.

Table 1: In Vitro Efficacy of this compound against Influenza A Virus Strains

| Virus Strain | Cell Line | Assay Type | EC50 (µM) | Reference |

| A/WSN/33 (H1N1) | MDCK | Plaque Reduction Assay | 0.069 ± 0.003 | [1] |

| H3N2 (clinical isolate) | MDCK | Plaque Reduction Assay | 0.16 ± 0.01 | [1] |

| A/Vietnam/1194/04 (H5N1) | MDCK | Plaque Reduction Assay | 0.33 ± 0.04 | [1] |

| A/HK/8/68 (H3N2) | MDCK | Cytopathic Effect Inhibition | 1.08 | [11] |

| Swine-Origin H1N1 (S-OIV) | MDCK | Plaque Reduction Assay | > 50 | [1] |

Table 2: Cytotoxicity of this compound

| Cell Line | Assay Type | TC50 (µM) | Reference |

| MDCK | MTT Assay | > 250 | [1] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Virus Strain | Treatment Regimen | Outcome | Reference |

| Mice | A/Vietnam/1194/04 (H5N1) | Not specified | Increased survival rate, ~10-fold reduction in lung viral load | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antiviral activity of this compound.

Plaque Reduction Assay (PRA)

This assay is the gold standard for quantifying infectious virus titers and evaluating the efficacy of antiviral compounds.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Influenza A virus stock

-

This compound or other test compounds

-

Semi-solid overlay medium (e.g., Avicel or agarose-based)

-

Crystal violet staining solution

-

6-well or 12-well tissue culture plates

Procedure:

-

Cell Seeding: Seed MDCK cells in 6-well or 12-well plates at a density that will result in a confluent monolayer the following day. Incubate at 37°C with 5% CO2.

-

Compound and Virus Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in serum-free DMEM. Prepare dilutions of the virus stock to yield a countable number of plaques (e.g., 50-100 PFU/well).

-

Infection: Wash the confluent MDCK cell monolayers with PBS. Infect the cells with the prepared virus dilution in the presence of varying concentrations of the test compound or a vehicle control. Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Overlay: After the incubation period, remove the virus inoculum and add the semi-solid overlay medium containing the corresponding concentration of the test compound.

-

Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.

-

Staining and Counting: Fix the cells (e.g., with 4% paraformaldehyde) and then stain with crystal violet. The plaques will appear as clear zones against a background of stained cells. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the vehicle control. The 50% effective concentration (EC50) can be determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for a Plaque Reduction Assay.

Immunofluorescence Assay for NP Localization

This assay is used to visualize the subcellular localization of the influenza nucleoprotein and to assess the effect of compounds like this compound on its nuclear import and cytoplasmic distribution.

Materials:

-

A549 or MDCK cells grown on coverslips

-

Influenza A virus stock

-

This compound or other test compounds

-

4% Paraformaldehyde in PBS

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 5% goat serum in PBS)

-

Primary antibody against influenza A NP

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Infection: Seed cells on coverslips in a multi-well plate and allow them to adhere. Infect the cells with influenza A virus at a specified multiplicity of infection (MOI) in the presence or absence of the test compound.

-

Fixation and Permeabilization: At desired time points post-infection, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash with PBS and then permeabilize the cells with 0.1% Triton X-100 for 5 minutes.

-

Blocking and Antibody Staining: Wash with PBS and then block non-specific antibody binding with blocking solution for 1 hour. Incubate with the primary anti-NP antibody (diluted in blocking solution) for 1 hour.

-

Secondary Antibody and Nuclear Staining: Wash with PBS and then incubate with the fluorescently labeled secondary antibody for 30-60 minutes in the dark. After washing, counterstain the nuclei with DAPI.

-

Mounting and Imaging: Wash the coverslips and mount them onto microscope slides using an antifade mounting medium. Visualize the subcellular localization of NP using a fluorescence microscope.

Mini-Genome Reporter Assay

This cell-based assay reconstitutes the viral RNA synthesis machinery to measure the activity of the viral polymerase and the effect of inhibitors.

Materials:

-

HEK293T or MDCK cells

-

Plasmids encoding the influenza virus polymerase subunits (PB1, PB2, PA) and nucleoprotein (NP)

-

A plasmid containing a reporter gene (e.g., luciferase) flanked by the viral non-coding regions, under the control of a polymerase I promoter.

-

A plasmid expressing a control reporter (e.g., Renilla luciferase) for normalization.

-

Transfection reagent

-

This compound or other test compounds

-

Luciferase assay reagent

-

Luminometer

-

96-well plates

Procedure:

-

Transfection: Co-transfect cells in a 96-well plate with the plasmids encoding the viral polymerase components, NP, the viral-like reporter RNA, and the control reporter plasmid.

-

Compound Treatment: Add the test compound at various concentrations to the transfected cells.

-

Incubation: Incubate the cells for 24-48 hours at 37°C.

-

Luciferase Assay: Lyse the cells and measure the activity of both the primary (e.g., firefly) and control (e.g., Renilla) luciferases using a luminometer and the appropriate reagents.

-

Data Analysis: Normalize the primary reporter activity to the control reporter activity. Calculate the percentage of inhibition of viral polymerase activity for each compound concentration relative to the vehicle control.

Visualizations of Logical Relationships

The following diagram provides a high-level overview of the logical relationships in the experimental validation of this compound's mechanism of action.

Caption: Logical flow of experimental validation for this compound's mechanism.

Conclusion

This compound represents a significant advancement in the field of anti-influenza drug discovery. Its unique mechanism of inducing nucleoprotein aggregation offers a novel strategy to combat influenza A virus infections, including strains that may be resistant to existing antiviral drugs. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and exploit this promising therapeutic approach. Continued investigation into the structure-activity relationships of this compound and its analogs may lead to the development of even more potent and broadly effective anti-influenza agents.

References

- 1. A Comprehensive Roadmap Towards the Generation of an Influenza B Reporter Assay Using a Single DNA Polymerase-Based Cloning of the Reporter RNA Construct - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influenza A virus minigenome assay [bio-protocol.org]

- 3. 2.6. Influenza virus mini-genome assay [bio-protocol.org]

- 4. A Comprehensive Roadmap Towards Generation of Influenza B Reporter Assay Using a Single DNA Polymerase Based Cloning of Reporter RNA Construct | bioRxiv [biorxiv.org]

- 5. Frontiers | A Comprehensive Roadmap Towards the Generation of an Influenza B Reporter Assay Using a Single DNA Polymerase-Based Cloning of the Reporter RNA Construct [frontiersin.org]

- 6. Antiviral Efficacy of Verdinexor In Vivo in Two Animal Models of Influenza A Virus Infection | PLOS One [journals.plos.org]

- 7. Influenza virus plaque assay [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 11. wyatt.com [wyatt.com]

Nucleozin's Antagonism of Influenza A Nucleoprotein Nuclear Accumulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of Nucleozin, a potent small-molecule inhibitor of influenza A virus. The focus is on its role in antagonizing the nuclear accumulation of the viral nucleoprotein (NP), a critical step in the viral replication cycle. This document details the underlying molecular pathways, presents key quantitative data on its antiviral activity, and provides comprehensive experimental protocols for studying its effects.

Introduction: Targeting a Conserved Viral Component

The influenza A virus nucleoprotein (NP) is an essential, multifunctional protein that is highly conserved across various strains.[1][2] NP encapsidates the viral RNA genome segments to form ribonucleoprotein complexes (vRNPs), which are the functional units for transcription and replication within the host cell nucleus.[2][3] The nuclear import of both incoming vRNPs and newly synthesized NP is a critical and indispensable phase of the viral life cycle.[2] Consequently, NP has emerged as a promising target for the development of novel antiviral therapeutics with broad-spectrum activity and a high barrier to resistance.[3]

This compound is a small-molecule compound identified through chemical genetics that specifically targets the influenza A NP.[2] Its primary mechanism of action involves inducing the aggregation of NP, thereby preventing its accumulation in the nucleus and halting viral replication.[2] This guide delves into the specifics of this antagonistic action.

Mechanism of Action: A "Molecular Staple" Approach

This compound functions by binding to the influenza A NP and promoting its oligomerization into non-functional aggregates.[4] This has led to its description as a "molecular staple" that stabilizes interactions between NP monomers.[4] The formation of these large NP aggregates physically obstructs the nuclear import machinery, leading to the cytoplasmic sequestration of NP.[2][4]

Molecular docking studies have identified potential binding sites for this compound on the NP structure, suggesting a direct interaction.[2] The aggregation of NP disrupts its crucial roles in the viral life cycle, including vRNP trafficking and facilitating viral RNA synthesis.[2][3]

The NP Nuclear Import Pathway and its Disruption

The nuclear import of influenza A NP is a well-orchestrated process mediated by the host cell's classical nuclear import machinery. The pathway and this compound's point of intervention are illustrated below.

Figure 1: NP Nuclear Import and this compound's Disruptive Mechanism.

Logical Flow of this compound's Antiviral Activity

The sequence of events from this compound administration to the cessation of viral replication follows a clear logical progression.

Figure 2: Logical pathway of this compound's mechanism of action.

Quantitative Assessment of Antiviral Activity

The potency of this compound and its analogs has been quantified against various strains of influenza A virus. The following table summarizes key efficacy and toxicity data from published studies.

| Compound | Virus Strain | Cell Line | EC50 (µM) | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| This compound | A/WSN/33 (H1N1) | MDCK | 0.069 ± 0.003 | - | >250 | >3623 | [2] |

| This compound | H3N2 (clinical isolate) | MDCK | 0.16 ± 0.01 | - | >250 | >1562 | [2] |

| This compound | A/Vietnam/1194/04 (H5N1) | MDCK | 0.33 ± 0.04 | - | >250 | >757 | [2] |

| This compound | A/WSN/33 (H1N1) | MDBK | 0.170 | - | - | - | [5] |

| Compound 1 (this compound) | Y289H mutant (H1N1) | MDCK | >125 | - | - | - | [2] |

| S119 | A/WSN/33 (H1N1) | A549 | - | 0.020 | >500 | >25000 | [6] |

| S119 | A/WSN/33 (H1N1) | MDCK | - | 0.060 | - | - | [6] |

| S119-8 | A/Panama/2007/1999 (H3N2) | A549 | - | 0.280 | >100 | >357 | [6] |

| S119-8 | A/California/04/2009 (H1N1) | A549 | - | 0.110 | >100 | >909 | [6] |

| S119-8 | A/Vietnam/1203/2004 (H5N1) | A549 | - | 0.140 | >100 | >714 | [6] |

| S119-8 | B/Yamagata/16/1988 | MDCK | - | 0.310 | >100 | >322 | [6] |

| FA-6005 | A/WSN/33 (H1N1) | MDCK | 2.82 ± 0.33 | - | - | - | [7] |

| FA-6005 | A/Puerto Rico/8/34 (H1N1) | MDCK | 2.88 ± 1.68 | - | - | - | [7] |

| FA-6005 | A/Hong Kong/HKU38/2004 (H3N2) | MDCK | 1.64 ± 0.31 | - | - | - | [7] |

| FA-6005 | A/Houston/21OS/2009 (H1N1) | MDCK | 6.22 ± 0.63 | - | - | - | [7] |

| FA-6005 | A/Shanghai/02/2013 (H7N9) | MDCK | 1.61 ± 0.03 | - | - | - | [7] |

| FA-6005 | B/Wisconsin/01/2010 | MDCK | 8.02 ± 0.81 | - | - | - | [7] |

EC50: 50% effective concentration; IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration. The Selectivity Index (SI) is calculated as CC50/EC50 or CC50/IC50.

Resistance to this compound has been mapped to mutations in the NP gene, with the Y289H substitution being a key mutation conferring a resistant phenotype.[2]

Key Experimental Protocols

The following section provides detailed methodologies for essential experiments used to characterize the activity of this compound.

Immunofluorescence Assay for NP Nuclear Accumulation

This assay is crucial for visualizing the subcellular localization of NP in response to this compound treatment.

Figure 3: Experimental workflow for immunofluorescence analysis.

Protocol:

-

Cell Culture: Seed human alveolar basal epithelial (A549) or Madin-Darby canine kidney (MDCK) cells on glass coverslips in 24-well plates and grow to 80-90% confluency.

-

Infection and Treatment: Infect cells with influenza A virus at a desired multiplicity of infection (MOI). Simultaneously, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Fixation: At different time points post-infection (e.g., 3, 6, 24 hours), wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[2]

-

Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.[2]

-

Blocking: Block non-specific antibody binding by incubating the cells in PBS containing 5% goat serum for 1 hour.[2]

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for influenza A NP (e.g., mouse anti-NP) diluted in blocking buffer for 1 hour at room temperature.[2]

-

Secondary Antibody Incubation: After washing, incubate the cells with a fluorescently-labeled secondary antibody (e.g., FITC-conjugated goat anti-mouse IgG) for 30-60 minutes in the dark.[2]

-

Nuclear Staining and Mounting: Stain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole). Wash the coverslips and mount them onto microscope slides using an anti-fade mounting medium.

-

Microscopy: Visualize the cells using a confocal or fluorescence microscope. Capture images to assess the subcellular localization of NP (green fluorescence) relative to the nucleus (blue fluorescence).

Plaque Reduction Assay (PRA)

This assay quantifies the antiviral activity of this compound by measuring the reduction in the formation of viral plaques.

Protocol:

-

Cell Seeding: Plate MDCK cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus Inoculation: Infect the cell monolayers with a known titer of influenza virus (e.g., 50-100 plaque-forming units, PFU) in the presence of serial dilutions of this compound or a control. Incubate for 1-2 hours to allow for viral adsorption.[2]

-

Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., 1% low melting point agarose or Avicel) containing growth medium, TPCK-trypsin (to facilitate viral propagation), and the corresponding concentration of this compound.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until visible plaques are formed in the control wells.

-

Plaque Visualization: Fix the cells with 10% formaldehyde and stain with a solution of crystal violet to visualize and count the plaques.[2]

-

Data Analysis: Calculate the EC50 value, which is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.

In Vitro NP Aggregation Assay

This assay directly measures the ability of this compound to induce the aggregation of purified NP. A GFP-tagged NP can be utilized for a high-throughput compatible format.[8]

Protocol:

-

Protein Expression and Purification: Express and purify recombinant influenza A NP, optionally with a GFP tag (NP-GFP), from E. coli or another suitable expression system.

-

Assay Setup: In a microplate format, mix the purified NP-GFP with various concentrations of this compound or a vehicle control in an appropriate buffer.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 30-60 minutes) to allow for aggregation to occur.

-

Quantification of Aggregation: Measure the degree of aggregation. For NP-GFP, this can be quantified by measuring the decrease in GFP fluorescence intensity or by using techniques like dynamic light scattering (DLS) to measure the increase in particle size.[5][8] Alternatively, the aggregated protein can be separated by centrifugation, and the amount of soluble NP remaining in the supernatant can be quantified by methods such as SDS-PAGE or Western blot.

-

Data Analysis: Plot the aggregation signal against the this compound concentration to determine the concentration required to induce a specific level of aggregation.

Conclusion

This compound represents a promising class of antiviral compounds that target the highly conserved influenza A nucleoprotein. Its mechanism of action, which involves the induction of NP aggregation and the subsequent blockage of its nuclear import, effectively halts viral replication. The quantitative data underscores its potent, nanomolar efficacy against a range of influenza A strains. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate this compound, its analogs, and other compounds with similar mechanisms of action, aiding in the development of the next generation of broad-spectrum influenza antivirals.

References

- 1. Modifications in the piperazine ring of this compound affect anti-influenza activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of influenza A nucleoprotein as an antiviral target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influenza A virus nucleoprotein: a highly conserved multi-functional viral protein as a hot antiviral drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Targets Cytoplasmic Trafficking of Viral Ribonucleoprotein-Rab11 Complexes in Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of influenza virus replication via small molecules that induce the formation of higher-order nucleoprotein oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Broad Spectrum Inhibitor of Influenza A and B Viruses Targeting the Viral Nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a Novel Specific Inhibitor Targeting Influenza A Virus Nucleoprotein with Pleiotropic Inhibitory Effects on Various Steps of the Viral Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A GFP-tagged nucleoprotein-based aggregation assay for anti-influenza drug discovery and antibody development - Analyst (RSC Publishing) DOI:10.1039/C3AN01041D [pubs.rsc.org]

The Dichotomous Lifecycle Intervention of Nucleozin Against Influenza A Virus

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the antiviral agent Nucleozin, focusing on its distinct early and late-acting effects on the influenza A virus (IAV) life cycle. This compound, a novel class of antiviral compound, targets the viral nucleoprotein (NP), a critical multifunctional protein essential for viral replication. This document details the molecular mechanisms of action, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and visualizes its impact on viral and cellular pathways.

Core Concepts: A Dual-Mechanism Inhibitor

This compound exhibits a fascinating bimodal mechanism of inhibition that is dependent on the time of its introduction during the viral replication cycle. This duality provides a unique advantage in combating IAV infection by targeting different essential stages of viral propagation.

-

Early-Acting Effects: When introduced at the onset of infection, this compound acts to inhibit viral RNA and protein synthesis. It achieves this by targeting the viral nucleoprotein (NP), causing it to form non-functional aggregates. This aggregation prevents the nuclear accumulation of NP, a crucial step for the formation of functional viral ribonucleoprotein (RNP) complexes responsible for transcription and replication of the viral genome.

-

Late-Acting Effects: If administered at later stages of the infection cycle, this compound demonstrates a potent ability to block the production of new, infectious viral particles, even without significantly impacting the synthesis of viral macromolecules. This late-stage inhibition is accomplished by disrupting the cytoplasmic trafficking of newly synthesized and nuclear-exported RNPs. This compound induces the formation of large perinuclear aggregates of these RNPs along with the cellular protein Rab11, a key component of the endosomal recycling pathway that IAV hijacks for transporting RNPs to the cell membrane for budding. This ultimately leads to a marked reduction in the release of progeny virions, and the particles that are released are often smaller and non-infectious.

The primary target of this compound's action is now understood to be the viral RNP complex itself, rather than solely free NP monomers. This compound is believed to function as a "molecular staple," stabilizing the interactions between NP monomers and thereby promoting the formation of these detrimental higher-order aggregates.

Quantitative Efficacy of this compound

The antiviral activity of this compound has been quantified against various strains of influenza A virus. The following tables summarize key efficacy data, primarily the 50% effective concentration (EC50), which represents the concentration of the drug that inhibits 50% of viral activity in vitro.

| Influenza A Strain | Cell Line | Assay Type | EC50 (µM) | Citation |

| A/WSN/33 (H1N1) | MDCK | Plaque Reduction Assay (PRA) | 0.069 ± 0.003 | |

| H3N2 (clinical isolate) | MDCK | Plaque Reduction Assay (PRA) | 0.16 ± 0.01 | |

| Vietnam/1194/04 (H5N1) | MDCK | Plaque Reduction Assay (PRA) | 0.33 ± 0.04 | |

| A/WSN/33 (H1N1) | Various | Not Specified | Submicromolar | |

| A/Gull PA/417583 (H5N1) | Various | Not Specified | Submicromolar |

Table 1: Antiviral Activity of this compound Against Various Influenza A Strains.

| Parameter | Value | Citation |

| 50% Toxic Concentration (TC50) | >250 µM |

Table 2: Cytotoxicity of this compound. The high TC50 value indicates a wide therapeutic window.

Experimental Protocols

This section provides an overview of key experimental methodologies used to elucidate the effects of this compound on the IAV life cycle.

Plaque Reduction Assay (PRA) for Antiviral Activity

This assay is fundamental for determining the EC50 of antiviral compounds.

-

Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.

-

Virus Infection: The cell monolayer is washed and infected with a specific strain of influenza A virus (e.g., A/WSN/33) at a known multiplicity of infection (MOI).

-

Compound Treatment: Following a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing agarose and varying concentrations of this compound.

-

Incubation: Plates are incubated for 2-3 days to allow for the formation of plaques (zones of cell death caused by viral replication).

-

Visualization and Quantification: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques at each drug concentration is counted and compared to the untreated control to calculate the EC50.

Western Blotting for Viral Protein Synthesis

This technique is used to assess the impact of this compound on the expression of viral proteins.

-

Sample Preparation: A549 cells are infected with IAV and treated with this compound at different time points post-infection. At desired time points, cells are lysed to extract total protein.

-

SDS-PAGE and Transfer: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for viral proteins (e.g., NP, M1) and a loading control (e.g., β-actin).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands indicates the level of protein expression.

Immunofluorescence Microscopy for Protein Localization